![molecular formula C9H11NO3 B13650013 [3-(Aminomethyl)phenoxy]acetic acid CAS No. 115464-36-3](/img/structure/B13650013.png)
[3-(Aminomethyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(aminomethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an aminomethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]acetic acid typically involves the reaction of 3-(aminomethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-[3-(aminomethyl)phenoxy]acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imine or nitrile derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol .
Scientific Research Applications
2-[3-(aminomethyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenoxyacetic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(aminomethyl)phenoxy]acetic acid: Similar structure but with the aminomethyl group at the 2-position.
3-(2-aminoethoxy)propanoic acid: Contains an aminoethoxy group instead of an aminomethyl group
Uniqueness
2-[3-(aminomethyl)phenoxy]acetic acid is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical reactivity compared to similar compounds .
Properties
CAS No. |
115464-36-3 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI Key |
IGWUVOUCIOITSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
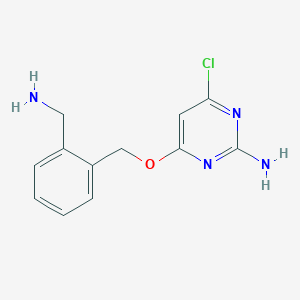
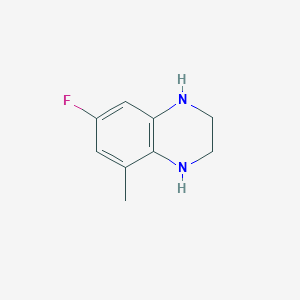


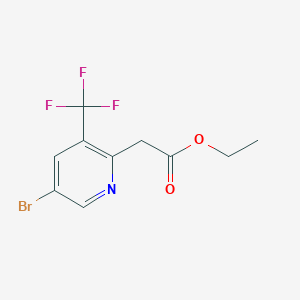


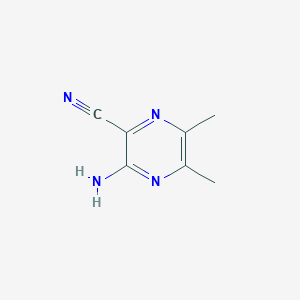


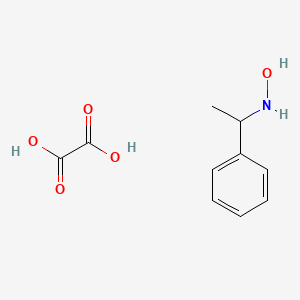
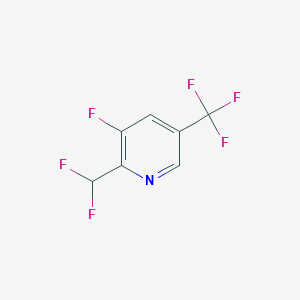
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
